DMP 543

Descripción general

Descripción

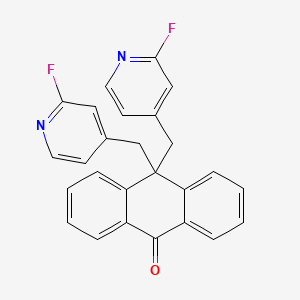

DMP 543, también conocido como 10,10-bis(2-fluoro-4-piridinilmetil)-9(10H)-antracenona, es un fármaco de molécula pequeña que actúa como bloqueador de los canales de potasio. Fue desarrollado inicialmente por Bristol Myers Squibb Co. y se ha estudiado por sus posibles efectos terapéuticos en enfermedades del sistema nervioso, particularmente la enfermedad de Alzheimer . This compound mejora la liberación de neurotransmisores, lo que lo convierte en un potente potenciador de la liberación de neurotransmisores .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits significant biological activity, particularly in cancer research. The presence of fluorine in the pyridinyl groups is known to enhance the potency and bioavailability of drug molecules, making DMP-543 a promising candidate for developing new therapeutic agents. Fluorinated compounds often show improved metabolic stability and lipophilicity, which are advantageous in drug design.

Case Study: Cancer Cell Proliferation Inhibition

Research indicates that DMP-543 can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways. The interaction of DMP-543 with biological targets can be further explored to assess its efficacy as an anticancer agent.

Material Science

DMP-543's anthraquinone core structure is associated with interesting properties such as conductivity and fluorescence, making it a candidate for applications in organic electronics and optoelectronic materials. The compound's unique electronic properties due to the fluorine substitution may enhance its performance in these fields.

Potential Applications:

- Organic Light Emitting Diodes (OLEDs) : The compound could be utilized in OLED technology due to its luminescent properties.

- Solar Cells : Its electronic characteristics may also make it suitable for use in organic photovoltaic devices.

Interaction Studies

DMP-543 has been shown to interact with various biological targets, which is critical for understanding its mechanism of action and potential therapeutic applications. The pyridyl group can participate in diverse interactions with proteins and enzymes, influencing biological pathways relevant to disease processes.

Mecanismo De Acción

DMP 543 ejerce sus efectos bloqueando los canales de potasio, específicamente los canales KV7. Este bloqueo mejora la liberación de neurotransmisores, particularmente la acetilcolina, en las células neuronales. Los objetivos moleculares de this compound incluyen los canales KV7, que juegan un papel crucial en la regulación de la excitabilidad neuronal y la liberación de neurotransmisores . Las vías involucradas en su mecanismo de acción incluyen la modulación de la actividad de los canales iónicos y el subsiguiente aumento en la liberación de neurotransmisores.

Métodos De Preparación

La síntesis de DMP 543 implica el uso de antracenona como estructura central. El método de preparación incluye la instalación de sustituyentes heteroarilmetilo a través de reacciones de alquilación de enolato. La incorporación de una piridazina y una piridina fluorada da como resultado el compuesto final . La ruta sintética generalmente implica los siguientes pasos:

Formación del núcleo de antracenona: Esto implica la preparación del andamiaje de antracenona.

Alquilación de enolato: El núcleo de antracenona se somete a alquilación de enolato con piridazina y piridina fluorada para formar el producto final.

Análisis De Reacciones Químicas

DMP 543 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados oxidados.

Reducción: El compuesto se puede reducir en condiciones específicas para producir formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los grupos piridinilmetil.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el periodinano de Dess-Martin para reacciones de oxidación y agentes reductores como el borohidruro de sodio para reacciones de reducción. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

DMP 543 es similar a otros bloqueadores de los canales de potasio como la linopirdina y XE991. Tiene varias propiedades únicas que lo distinguen de estos compuestos:

Compuestos similares incluyen:

- Linopirdina

- XE991

- JDP-107 : Un nuevo bloqueador del canal KV7.2/7.3 con propiedades mejoradas para investigar trastornos psiquiátricos y neurodegenerativos .

La combinación única de potencia, estabilidad y solubilidad de this compound lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one, with the CAS number 160588-45-4, is a synthetic compound belonging to the anthracene derivative family. Its unique structure, featuring fluorinated pyridine moieties, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its photophysical properties and cytotoxicity, as well as its potential applications in cellular imaging.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 412.43 g/mol |

| Boiling Point | Not Available |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Purity | Not specified |

Photophysical Properties

Recent studies have highlighted the photophysical characteristics of anthracene derivatives, including 10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one. These compounds exhibit intramolecular charge transfer (ICT) properties, which are crucial for their application in fluorescence-based techniques. The fluorinated groups enhance electron affinity and stability against photobleaching, making them suitable candidates for bioimaging applications .

Cytotoxicity and Cell Viability

Investigations into the cytotoxic effects of this compound reveal that it exhibits low toxicity at concentrations up to 125 μg/mL on human dermal fibroblast cells (HDFa). This suggests that it could be used safely in biological applications without significant adverse effects on cell viability .

Case Studies

- Cellular Imaging Potential : In a study comparing various anthracene derivatives for cellular imaging, 10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one demonstrated superior staining capabilities compared to traditional fluorescent dyes like Hoechst 33258. It effectively stained cellular compartments and provided high-resolution images of cellular structures .

- Fluorescence Emission Studies : A recent publication explored the fluorescence emission properties of this compound under varying conditions. The introduction of electron-withdrawing groups like fluorine significantly altered the charge distribution and emission spectra, enhancing its potential as a fluorescent probe in biomedical research .

Propiedades

IUPAC Name |

10,10-bis[(2-fluoropyridin-4-yl)methyl]anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F2N2O/c27-23-13-17(9-11-29-23)15-26(16-18-10-12-30-24(28)14-18)21-7-3-1-5-19(21)25(31)20-6-2-4-8-22(20)26/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJBUUDUXGDXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC(=NC=C4)F)CC5=CC(=NC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432424 | |

| Record name | 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160588-45-4 | |

| Record name | DMP-543 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160588454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMP-543 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD4418J7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.